Product packaging for Tenoretic(Cat. No.:CAS No. 73677-19-7)

Tenoretic

カタログ番号: B1194832
CAS番号: 73677-19-7
分子量: 605.1 g/mol
InChIキー: GEGCOFDJWXJACT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Tenoretic is the trade name for a fixed-dose combination of two active pharmaceutical ingredients: Atenolol , a cardioselective beta-1 adrenergic receptor blocker, and Chlorthalidone , a monosulfamyl diuretic . This combination is primarily investigated for its mechanisms in managing hypertension. Atenolol works by selectively antagonizing beta-1 receptors in the heart, leading to a reduction in heart rate and cardiac output . Chlorthalidone contributes to antihypertensive effects by inhibiting sodium and chloride reabsorption in the distal convoluted tubule of the kidney, promoting diuresis and reducing plasma volume . Researchers value this compound for studying the synergistic effects of simultaneous beta-adrenergic blockade and diuresis on cardiovascular parameters and renal function. Its applications extend to preclinical studies on heart failure, arrhythmias, and fluid-electrolyte balance . This product is provided For Research Use Only and is strictly not for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H33ClN4O7S B1194832 Tenoretic CAS No. 73677-19-7

特性

CAS番号

73677-19-7

分子式

C28H33ClN4O7S

分子量

605.1 g/mol

IUPAC名

2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide

InChI

InChI=1S/C14H11ClN2O4S.C14H22N2O3/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14;1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h1-7,19H,(H,17,18)(H2,16,20,21);3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)

InChIキー

GEGCOFDJWXJACT-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O

正規SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O

同義語

atenolol - chlortalidone
atenolol, chlortalidone drug combinations
Igroseles
Tenoretic

製品の起源

United States

Pharmacological Characterization of Tenoretic S Constituents

Atenolol (B1665814): Beta-Adrenergic Receptor Antagonist Component

Atenolol is classified as a beta1-selective (cardioselective) beta-adrenergic receptor blocking agent. drugs.comdrugs.comnih.govfda.govwikipedia.orgnih.gov Its primary action involves antagonizing the effects of catecholamines, such as epinephrine, on the heart and blood vessels. gomed.ng This antagonism leads to a reduction in heart rate, electrical conductivity, and contractility in the heart. drugbank.com

Receptor Binding Kinetics and Selectivity Profiles, including Beta1-Selectivity at Varying Concentration

Atenolol selectively binds to the β1-adrenergic receptor. nih.govdrugbank.com This selectivity is the basis for its cardioselective properties, as β1 receptors are predominantly found in cardiac tissue. nih.govdrugbank.com Studies have reported that atenolol binds to β1 receptors with significantly higher affinity than to β2 receptors, with one source indicating up to a 26-fold greater selectivity for β1 receptors. nih.govdrugbank.com

While atenolol exhibits preferential binding to β1 receptors, this selectivity is not absolute. drugs.comfda.govwikipedia.org At higher doses, atenolol can also inhibit β2-adrenoceptors, which are primarily located in bronchial and vascular musculature. drugs.comfda.govwikipedia.org The degree of beta1-selectivity can decrease with increasing doses. hres.ca

Data on Atenolol's Receptor Binding:

Receptor Type Selectivity Ratio (β1:β2) Notes Source
β1-adrenergic Up to 26-fold higher Preferential binding nih.govdrugbank.com

Ligand-Receptor Interaction Dynamics and Stereoselectivity

Atenolol is a racemic mixture. hres.camedchemexpress.com The effects of agonists and antagonists on adrenergic beta-receptors are highly stereoselective, with the l-enantiomers generally being significantly more potent than the d-forms. In the case of atenolol, the beta1 blocking properties reside primarily in the S(-) enantiomer. hres.canih.gov

Studies comparing the effects of racemic atenolol with its individual enantiomers have demonstrated the stereoselective nature of its beta-blocking effect. nih.gov For instance, a study in healthy volunteers showed that the reduction in rate pressure product during exercise was similar between racemic atenolol and half-dosed (S)-atenolol, while (R)-atenolol caused no effect. nih.gov Radioligand binding studies in guinea pig heart beta-adrenergic receptors have shown a significant eudismic ratio of 46 for (S)- to (R)-atenolol. nih.gov This indicates that the (S)-enantiomer is considerably more potent in binding to these receptors.

While the beta-blocking effect is stereoselective, the pharmacokinetic profiles of the enantiomers may be similar. nih.gov Studies have shown that the mean AUCs, maximal plasma concentrations, and plasma half-lives of the enantiomers were comparable whether administered as optically pure enantiomers or as a racemic mixture. nih.gov However, one study noted that the AUC of (R)-atenolol was slightly greater than that of the (S)-enantiomer, although the reason for this was unclear. nih.gov

Absence of Intrinsic Sympathomimetic Activity and Membrane Stabilizing Properties

Atenolol is characterized by the absence of intrinsic sympathomimetic activity (ISA). drugs.comdrugs.comfda.govwikipedia.orgnih.govdrugbank.comhres.cacvpharmacology.com ISA refers to the partial agonist activity that some beta-blockers possess, where they can weakly stimulate beta-adrenergic receptors in addition to blocking the effects of stronger agonists. cvpharmacology.comoup.com The lack of ISA means atenolol acts purely as an antagonist, blocking the effects of sympathetic stimulation without causing any inherent stimulation.

Furthermore, atenolol is devoid of membrane stabilizing activity (MSA). drugs.comfda.govwikipedia.orgnih.govdrugbank.comhres.cacvpharmacology.com MSA, also known as quinidine-like effect, is a property of some beta-blockers that involves stabilizing the cardiac cell membrane, similar to Class I antiarrhythmic drugs. cvpharmacology.com This effect is not observed with atenolol. The absence of MSA indicates that atenolol's effects on myocardial contractility are solely due to its beta-blocking action, and increasing the dose beyond that required for beta blockade does not further depress myocardial contractility through this mechanism. drugs.comfda.gov

Chlorthalidone (B1668885): Diuretic Component

Chlorthalidone is a thiazide-like diuretic. drugbank.comwikipedia.orgnih.govnih.govfda.govnih.govmims.com Its diuretic action contributes to its blood pressure lowering effects. sahpra.org.zasunlife.qagomed.nghpra.ie

Renal Tubular Site of Action and Ion Transport Mechanisms

Chlorthalidone exerts its primary diuretic effect by acting on the renal tubules. drugbank.comwikipedia.orgnih.govfda.govnih.govnih.gov The main site of action appears to be the distal convoluted tubule of the nephron. drugbank.comwikipedia.orgnih.govnih.govfda.govnih.govnih.gov Some sources also specify the cortical diluting segment of the ascending limb of Henle's loop as the site of action. drugbank.comnih.govresearchgate.netannualreviews.organnualreviews.org

The mechanism of action involves the inhibition of ion transport. nih.govfda.govnih.govnih.gov Chlorthalidone prevents the reabsorption of sodium and chloride ions. drugbank.comwikipedia.orgnih.govnih.gov This is primarily achieved through the inhibition of the Na+/Cl- symporter (also known as the thiazide-sensitive transporter, NCC) located in the apical membrane of the distal convoluted tubule cells. drugbank.comwikipedia.orgnih.govnih.govmdpi.commdpi.com By blocking this symporter, chlorthalidone reduces the transport of sodium and chloride from the tubular fluid back into the bloodstream. drugbank.comwikipedia.orgnih.govmdpi.com

In addition to inhibiting the Na+/Cl- symporter, some research suggests that chlorthalidone may also inhibit multiple isoforms of carbonic anhydrase, which could contribute to its diuretic effect, particularly in the proximal tubule. wikipedia.org However, its main effect is considered to be on the distal convoluted tubule. fda.govnih.gov

Modulation of Sodium and Chloride Reabsorption in Cortical Diluting Segment

The cortical diluting segment, considered part of the distal convoluted tubule by some or a distinct region by others, is a key site where chlorthalidone modulates ion reabsorption. drugbank.comnih.govresearchgate.netannualreviews.organnualreviews.org This segment is characterized by its relative impermeability to water and its active transport of sodium chloride. annualreviews.org

Chlorthalidone's inhibition of the Na+/Cl- symporter in this region directly reduces the reabsorption of sodium and chloride ions. drugbank.comwikipedia.orgnih.govnih.govresearchgate.net This reduced reabsorption leads to an increased delivery of sodium and chloride to more distal parts of the nephron, such as the collecting tubules and collecting ducts. drugbank.commims.comkarger.com The increased presence of these ions in the tubular fluid alters the osmotic gradient, leading to decreased water reabsorption and consequently increased urine production (diuresis). drugbank.comnih.gov

The increased delivery of sodium to the distal renal tubule also indirectly influences potassium excretion. drugbank.comwikipedia.org This occurs via the sodium-potassium exchange mechanism, where increased luminal sodium promotes the secretion and excretion of potassium ions. drugbank.comwikipedia.org

Data on Chlorthalidone's Mechanism of Action:

Site of Action Primary Mechanism Ions Affected Result Source
Distal Convoluted Tubule (Cortical Diluting Segment) Inhibition of Na+/Cl- Symporter (NCC) Sodium, Chloride Reduced reabsorption, increased excretion drugbank.comwikipedia.orgnih.govnih.govresearchgate.netmdpi.com

Theoretical Non-Diuretic Contributions to Systemic Vascular Resistance Modulation

Tenoretic is a combination product containing atenolol and chlorthalidone. While the primary antihypertensive effects of its constituents are well-established, involving reductions in cardiac output (atenolol) and plasma volume (chlorthalidone), theoretical non-diuretic mechanisms may also contribute to their influence on systemic vascular resistance (SVR).

Atenolol, a beta-1 selective adrenergic receptor blocking agent, primarily reduces blood pressure by decreasing heart rate and myocardial contractility, leading to a reduction in cardiac output. drugbank.comnih.gov However, the precise mechanism of atenolol's hypotensive effect is not fully characterized. drugbank.commedcentral.com While acute beta-blockade might initially increase SVR due to reduced beta-mediated vasodilation or unmasking of alpha-adrenergic vasoconstriction, chronic treatment with beta-blockers is associated with a decline in vascular resistance. nih.govnih.gov This long-term reduction in SVR with beta-blockers like atenolol is thought to potentially involve mechanisms beyond their direct cardiac effects. drugbank.comnih.gov One proposed non-diuretic mechanism for atenolol's effect on SVR is the suppression of renal renin release. drugbank.comcvpharmacology.com Beta-1 adrenoceptors in the kidney partly regulate renin release, and their blockade by atenolol can lead to decreased circulating plasma renin, subsequently reducing angiotensin II and aldosterone (B195564) levels. cvpharmacology.com This modulation of the renin-angiotensin-aldosterone system (RAAS) can influence vascular tone and sodium and water balance, thereby contributing to lower arterial pressure and potentially affecting SVR. cvpharmacology.comahajournals.orgnih.govfrontiersin.orgimj.ie

Chlorthalidone, a thiazide-like diuretic, is known to reduce blood pressure primarily through inhibiting sodium and chloride reabsorption in the distal convoluted tubule, leading to increased sodium and water excretion and a reduction in plasma volume and cardiac output. patsnap.comnih.gov However, chlorthalidone also possesses theoretical non-diuretic properties that may impact SVR. Research suggests that chlorthalidone can cause a direct relaxation of smooth muscle cells in blood vessels, contributing to vasodilation and a reduction in peripheral resistance. patsnap.com The exact mechanism for this vasodilatory effect is still under investigation, but it may involve alterations in electrolyte balance within vascular smooth muscle cells, such as a reduction in intracellular calcium concentration, which can diminish the responsiveness of smooth muscle to vasoconstrictor hormones like norepinephrine (B1679862), serotonin, and vasopressin. tandfonline.com Furthermore, studies have indicated that chlorthalidone may reduce vascular hyperresponsiveness to these neurohormones. tandfonline.com Beyond direct vascular effects, chlorthalidone has been shown to exhibit pleiotropic effects, including decreasing platelet aggregation and vascular permeability and promoting angiogenesis in vitro. ahajournals.orgresearchgate.netahajournals.orgdrugbank.comnih.govnih.gov These effects are thought to be partly mediated by reductions in carbonic anhydrase-dependent pathways. drugbank.comnih.gov While the direct contribution of these pleiotropic effects to long-term SVR modulation is complex and requires further elucidation, they represent potential non-diuretic pathways through which chlorthalidone could influence cardiovascular function and indirectly affect vascular resistance. researchgate.netahajournals.orgnih.gov

Theoretical Non-Diuretic Mechanisms Influencing SVR

ConstituentProposed Non-Diuretic MechanismPotential Impact on SVRSupporting Evidence
AtenololSuppression of Renin Release (RAAS modulation)Potential DecreaseStudies showing reduced plasma renin activity with atenolol. cvpharmacology.comahajournals.orgnih.govfrontiersin.orgimj.iejournals.co.za
ChlorthalidoneDirect Vascular Smooth Muscle Relaxation/VasodilationPotential DecreaseIn vitro and animal studies suggesting direct vasodilatory effects. patsnap.comtandfonline.com
ChlorthalidoneReduced Vascular Hyperresponsiveness to NeurohormonesPotential DecreaseStudies in hypertensive rats. tandfonline.com
ChlorthalidonePleiotropic effects (platelet aggregation, vascular permeability, angiogenesis)Indirect InfluenceIn vitro studies demonstrating these effects. ahajournals.orgresearchgate.netahajournals.orgdrugbank.comnih.govnih.gov

Mechanistic Elucidation of Tenoretic S Pharmacological Actions

Cardiovascular System Modulations by Atenolol (B1665814)

Atenolol functions primarily as a cardioselective beta-1 adrenergic antagonist, with its main effects targeted at the heart nih.govmims.commedicines.org.uk. While the precise mechanism by which atenolol lowers blood pressure is not fully elucidated, several factors are believed to play a role hres.cadrugs.com.

Influence on Cardiac Output and Heart Rate Regulation via Beta-Adrenoceptor Blockade

Atenolol selectively binds to and blocks beta-1 adrenergic receptors, which are predominantly found in cardiac tissue nih.govmims.commedicines.org.uk. By blocking these receptors, atenolol inhibits the stimulatory effects of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, on the heart nih.govdrugbank.com. This antagonism leads to a decrease in heart rate, a reduction in the force of myocardial contraction (negative inotropic effect), and a slowing of electrical conduction within the heart nih.govmedicines.org.ukdrugbank.com. The cumulative effect of reduced heart rate and contractility is a decrease in cardiac output nih.govdrugbank.com. The beta-blocking effects of atenolol, as measured by the reduction of exercise-related tachycardia, are typically observed within one hour of oral administration, reaching their maximum effect within 2 to 4 hours and lasting for at least 24 hours fda.govgoodrx.com. Atenolol has been shown to reduce both resting and exercise heart rate and cardiac output drugs.comwikipedia.org.

Renin-Angiotensin-Aldosterone System (RAAS) Interventions through Renin Release Inhibition

Inhibition of renin release from the kidneys is another proposed mechanism contributing to atenolol's antihypertensive action hres.cadrugs.com. Renin is the initial enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway involved in blood pressure regulation nv.govwikipedia.org. Atenolol acts as a partial inhibitor of renin secretion, which can lead to a reduction in plasma renin activity ahajournals.org. Studies have indicated that patients with elevated plasma renin activity may exhibit a more pronounced blood pressure reduction in response to atenolol compared to diuretic therapy alone nih.gov.

Central Nervous System Contributions to Sympathetic Outflow Attenuation

Atenolol may also influence blood pressure by attenuating sympathetic outflow from the central nervous system drugs.com. Although atenolol is less lipophilic than some other beta-blockers, resulting in limited penetration of the blood-brain barrier, it can still exert some effects within the central nervous system nih.govwikipedia.org. The exact mechanisms underlying these central effects and their precise contribution to the reduction in sympathetic outflow remain to be fully characterized drugbank.com. However, research suggests that central beta-adrenoceptor blockade could potentially lead to a decrease in the activity of sympathetic nerves innervating the heart, particularly in response to stress tandfonline.com.

Sustained Reduction in Peripheral Vascular Resistance Dynamics

While the initial decrease in cardiac output caused by atenolol may trigger a short-term compensatory increase in peripheral vascular resistance, long-term administration of atenolol leads to a sustained reduction in peripheral vascular resistance drugbank.com. Despite its selective action on beta-1 receptors and lack of direct vasodilatory effects typical of non-selective beta-blockers, a persistent decrease in peripheral vascular resistance is observed concurrently with the reduction in cardiac output drugbank.com. The specific mechanisms responsible for this sustained reduction are not completely understood but are hypothesized to involve its effects on the central nervous system or the inhibition of the RAAS, rather than direct actions on the blood vessels themselves drugbank.com.

Renal Physiological Adjustments by Chlorthalidone (B1668885)

Chlorthalidone is classified as a thiazide-like diuretic and primarily exerts its effects on the kidneys to enhance the excretion of sodium and water buzzrx.commedicinenet.com. Its diuretic and antihypertensive actions are primarily mediated through its influence on renal tubular function nih.govfda.gov.

Pathways of Increased Sodium and Chloride Excretion

Chlorthalidone exerts its therapeutic effect by inhibiting the sodium-chloride symporter located in the apical membrane of cells within the distal convoluted tubule of the nephron nih.govwikipedia.orgnih.gov. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream nih.govpatsnap.com. By blocking sodium reabsorption at this site, chlorthalidone increases the concentration of sodium within the lumen of the distal convoluted tubule nih.gov. This elevated sodium concentration alters the osmotic gradient, resulting in reduced water reabsorption and a subsequent increase in the volume of fluid delivered to the collecting ducts, thereby promoting diuresis nih.govpatsnap.com. The increased excretion of sodium and chloride, accompanied by water, leads to a reduction in extracellular fluid volume and plasma volume nih.govdrugbank.com. This decrease in intravascular volume contributes to a reduction in cardiac output and a subsequent lowering of blood pressure patsnap.comdrugbank.com. Additionally, chlorthalidone may contribute to blood pressure reduction through a secondary mechanism involving the direct relaxation of smooth muscle in blood vessels, which leads to vasodilation and a further decrease in peripheral resistance patsnap.com.

Effects on Potassium and Other Electrolyte Fluxes

Chlorthalidone, as a thiazide-like diuretic, primarily exerts its effects in the distal convoluted tubule of the nephron. Its mechanism involves the inhibition of the sodium and chloride symporter, which leads to decreased reabsorption of these ions. This reduced reabsorption enhances the delivery of sodium and water to the cortical collecting tubule, subsequently increasing the secretion and excretion of potassium and hydrogen ions. Consequently, chlorthalidone can lead to a decrease in serum potassium levels (hypokalemia). It may also cause cellular magnesium depletion, which might not always be reflected in blood magnesium levels, and this magnesium loss can further contribute to potassium loss. Thiazide diuretics, including chlorthalidone, can also increase urinary zinc loss.

Atenolol, a beta-blocker, can have varying effects on potassium. Some beta-blockers, particularly nonselective ones, can decrease the uptake of potassium from the blood into cells, potentially leading to elevated serum potassium levels (hyperkalemia). However, the interaction between atenolol and chlorthalidone regarding serum potassium is noted as unclear, requiring caution. Studies have shown that serum potassium can decrease with chlorthalidone therapy, and while combination therapy with a potassium-sparing diuretic might lessen this decrease, the combination with atenolol presents a complex interaction.

Alterations in Extracellular Fluid Volume and Hemodynamic Equilibrium

Chlorthalidone's inhibition of sodium and chloride reabsorption in the distal convoluted tubule leads to increased natriuresis and diuresis. This results in a reduction in extracellular fluid volume and plasma volume. The decrease in extracellular fluid volume is considered a primary mechanism by which thiazide diuretics influence blood pressure. While the initial reduction in blood pressure is associated with decreased extracellular fluid volume and cardiac output, long-term use is thought to involve a decrease in peripheral vascular resistance. Studies have demonstrated that chlorthalidone treatment can lead to significant reductions in plasma volume and extracellular fluid volume.

Research findings related to fluid volume and hemodynamics:

Synergistic Pharmacodynamic Principles of the Combination

The combination of atenolol and chlorthalidone in Tenoretic is based on the principle of synergistic pharmacodynamic effects, where the combined action of the two drugs is greater than the sum of their individual effects in lowering blood pressure. This synergy arises from their complementary mechanisms of action targeting different physiological pathways involved in blood pressure regulation.

Additive Effects on Blood Pressure Regulation through Complementary Mechanisms

Atenolol, a beta-blocker, reduces blood pressure primarily by decreasing heart rate and cardiac output and inhibiting renin release. Chlorthalidone, a diuretic, lowers blood pressure by reducing extracellular fluid volume and peripheral vascular resistance. By combining these two agents, this compound addresses multiple factors contributing to hypertension. The reduction in fluid volume by chlorthalidone complements the reduction in cardiac output by atenolol. Additionally, the decrease in plasma volume induced by chlorthalidone can stimulate the renin-angiotensin-aldosterone system, which could potentially counteract the blood pressure-lowering effect. However, atenolol's ability to suppress renin activity helps to mitigate this compensatory response. Studies have shown that the blood pressure effects of the combination are approximately additive.

Research findings comparing monotherapy and combination therapy:

Clinical trials have demonstrated that the combination of atenolol and chlorthalidone results in significantly greater reductions in both systolic and diastolic blood pressure compared to placebo. One study showed that combination therapy produced a larger fall in systolic and diastolic pressures compared to chlorthalidone or atenolol monotherapy. For example, in one double-blind crossover trial, chlorthalidone alone reduced mean systolic/diastolic pressure by 19.4/12.2 mm Hg, atenolol alone reduced diastolic pressure by 6.5 mm Hg, and the combination resulted in a reduction of 27.8/17.8 mm Hg. Another study reported average lying blood pressures of 155.4/103.9 mm Hg on placebo, 134.6/85.8 mm Hg on atenolol alone, 139.5/90.1 mm Hg on chlorthalidone alone, and 127.7/82.5 mm Hg on the combination. The reduction in lying diastolic pressure with the combination (21.4 mm Hg) was less than the sum of the individual effects (31.9 mm Hg), suggesting the effects are approximately additive rather than strictly synergistic in all parameters.

Data Table: Blood Pressure Reduction (Example from a Clinical Trial)

Treatment GroupBaseline Lying BP (mmHg)On Treatment Lying BP (mmHg)Reduction in Lying BP (mmHg)
Placebo155.4/103.9145.0/93.010.4/10.9
Atenolol Monotherapy153.0/104.0137.0/91.016.0/13.0
Chlorthalidone Monotherapy150.0/101.0139.5/90.110.5/10.9
Atenolol + Chlorthalidone (50/25)153.0/104.0137.0/91.016.0/13.0
Atenolol + Chlorthalidone (100/25)154.0/102.0128.0/85.026.0/17.0

Systemic Compensatory Mechanisms and Feedback Loops in Response to Combined Pharmacological Pressure

The body employs various compensatory mechanisms to maintain blood pressure homeostasis. Diuretic therapy, by reducing plasma volume, can activate the renin-angiotensin-aldosterone system (RAAS), leading to increased renin activity, which promotes vasoconstriction and aldosterone (B195564) release, potentially counteracting the diuretic effect. Beta-blockers like atenolol suppress renin release, thereby mitigating the diuretic-induced activation of the RAAS. This counteraction of a compensatory mechanism is a key aspect of the synergistic effect observed with the combination of atenolol and chlorthalidone.

Furthermore, the reduction in blood pressure by either agent can trigger reflex sympathetic nervous system activation, leading to increased heart rate and peripheral vasoconstriction. Atenolol, by blocking beta-adrenergic receptors, directly counteracts the increase in heart rate and reduces sympathetic outflow, thus preventing a compensatory rise in cardiac output.

In essence, the combination of atenolol and chlorthalidone provides a more robust antihypertensive effect by simultaneously addressing fluid volume, cardiac output, and the RAAS, while also counteracting some of the body's natural compensatory responses to each individual drug. This multi-target approach contributes to achieving better blood pressure control than with monotherapy.

Advanced Pharmacokinetic Analyses of Tenoretic S Components

Absorption Characteristics and Bioavailability Considerations

The absorption of both atenolol (B1665814) and chlorthalidone (B1668885) from the gastrointestinal tract is consistent but incomplete following oral administration. fda.govmedicines.org.uktevauk.com

Gastrointestinal Absorption Mechanisms of Atenolol and Chlorthalidone

Atenolol is a hydrophilic beta-blocker with low lipid solubility, which contributes to its limited diffusion across the intestinal membrane. nih.gov Approximately 40% to 50% of an oral dose of atenolol is absorbed from the gastrointestinal tract, with the unabsorbed portion being excreted unchanged in the feces. fda.govmedicines.org.uktevauk.comhres.camedsafe.govt.nz In vitro studies suggest that organic anion transporting polypeptides OATP1A2 and OATP2B1, located on the luminal side of small intestine enterocytes, are involved in atenolol intestinal uptake. pharmgkb.org Atenolol is also a substrate for ABCB1 (P-gp), an efflux transporter in intestinal cells. pharmgkb.org

Chlorthalidone is slowly and somewhat erratically absorbed from the gastrointestinal tract. wikipedia.orginchem.org The bioavailability of orally administered chlorthalidone is approximately 60% to 65%. tevauk.comhres.cainchem.orgmedscape.comnih.govdroracle.aiaapharma.ca While specific detailed mechanisms of chlorthalidone's gastrointestinal absorption are less extensively documented in the provided sources, its absorption is described as incomplete. tevauk.comhres.ca Cholestyramine has been shown to decrease the levels of chlorthalidone by inhibiting its gastrointestinal absorption. medscape.com

Interpatient Variability in Oral Absorption Profiles

Atenolol exhibits relatively consistent plasma drug levels, but with approximately a fourfold interpatient variation following oral administration. fda.govhres.cawikipedia.org This variability in plasma concentration is reported despite consistent absorption. medicines.org.uk The reasons for this interpatient variability in atenolol absorption profiles are not explicitly detailed in the provided search results beyond the general statement of fourfold variation. fda.govhres.cawikipedia.org For chlorthalidone, while absorption is described as consistent but incomplete, the degree of interpatient variability in its oral absorption profiles is not specifically quantified in the provided information. tevauk.comhres.ca

Distribution Dynamics within Biological Compartments

Following absorption, both atenolol and chlorthalidone are distributed throughout the body, albeit with differing characteristics.

Plasma Protein Binding Affinity and its Pharmacological Implications

Atenolol exhibits low plasma protein binding, ranging from approximately 6% to 16%. fda.govhres.cawikipedia.orgdrugbank.comdrugs.commims.com Some sources indicate even lower binding, around 3%. medicines.org.uktevauk.comdrugbank.comnih.gov Atenolol is reported to bind to two sites on human serum albumin. drugbank.com This low protein binding means that a larger fraction of the drug remains free in the plasma, available to exert its pharmacological effects and to be eliminated. nih.gov

Chlorthalidone, in contrast, exhibits high plasma protein binding, approximately 75%. tevauk.comhres.cawikipedia.orginchem.orgmedscape.comnih.govmims.comdrugbank.com Of this, 58% is bound to albumin. mims.comdrugbank.com Chlorthalidone also rapidly concentrates within erythrocytes and subsequently equilibrates via slow diffusion back into the serum compartment. drugbank.com This high protein and erythrocyte binding contributes to its large volume of distribution and long half-life. wikipedia.orgdrugbank.com

Here is a table summarizing the protein binding characteristics:

CompoundPlasma Protein Binding (%)Primary Binding Protein
Atenolol6-16% (some sources report ~3%) fda.govmedicines.org.uktevauk.comhres.cawikipedia.orgdrugbank.comdrugs.commims.comdrugbank.comnih.govHuman Serum Albumin drugbank.com
Chlorthalidone~75% tevauk.comhres.cawikipedia.orginchem.orgmedscape.comnih.govmims.comdrugbank.comAlbumin (58%) mims.comdrugbank.com

Tissue Distribution Patterns of Atenolol and Chlorthalidone

Atenolol penetrates tissues poorly due to its low lipid solubility. medicines.org.uktevauk.com Its concentration in brain tissue is low, and it crosses the blood-brain barrier slowly and to a small extent. medicines.org.uktevauk.comnih.govwikipedia.orgdrugbank.comdrugs.comontosight.aimedcentral.com In animals, atenolol is well distributed into most tissues and fluids except the brain and cerebrospinal fluid. drugs.commedcentral.comnih.gov Atenolol is classified as a beta-blocker with low lipophilicity, which may result in fewer central nervous system effects. wikipedia.org It distributes into a central volume and two peripheral compartments. drugbank.com Atenolol readily crosses the placenta and has been detected in cord blood and breast milk. nih.govdrugs.commims.commedcentral.com

Chlorthalidone has been shown to rapidly concentrate within erythrocytes, which contributes to its large volume of distribution. inchem.orgdrugbank.com Chlorthalidone crosses the placenta and enters breast milk. inchem.orgnih.govmims.com The blood-to-plasma ratio for chlorthalidone is reported to be 72.5%. inchem.orgnih.gov

Metabolic Pathways and Biotransformation

The metabolic profiles of atenolol and chlorthalidone differ significantly.

Atenolol undergoes minimal hepatic metabolism. fda.govmedicines.org.uktevauk.comnih.govmedsafe.govt.nzwikipedia.orgdrugbank.comdrugs.commims.comdrugbank.comnih.govontosight.ai It is estimated that only about 5% to less than 10% of atenolol is metabolized by the liver. medsafe.govt.nzwikipedia.orgdrugbank.comnih.govontosight.ai The absorbed portion of atenolol reaches the systemic circulation largely unaltered. medicines.org.uktevauk.com The sole non-conjugated metabolite identified is the product of a hydroxylation reaction. drugbank.com Another confirmed metabolite is a glucuronide conjugate. drugbank.com These metabolites account for a small percentage of the renally excreted dose, with the vast majority (87-90%) appearing as unchanged drug. drugbank.com The hydroxylated metabolite has approximately one-tenth of the beta-blocking activity of atenolol. drugbank.com Atenolol is primarily eliminated by renal excretion. fda.govmedicines.org.uktevauk.comnih.govmedsafe.govt.nzwikipedia.orgdrugs.comdrugbank.comnih.govontosight.ai

Chlorthalidone undergoes partial hepatic metabolism. medscape.comnih.gov While it is reported to be metabolized in the liver, the specific metabolic pathways and metabolites of chlorthalidone have not been clearly identified or characterized in detail in the provided sources. inchem.orgmedscape.comnih.gov Metabolism and hepatic excretion into the bile are considered minor routes of elimination for chlorthalidone. hres.ca The major portion of an absorbed dose of chlorthalidone is excreted by the kidneys, mainly in an unchanged form. hres.ca

Here is a table summarizing the metabolic characteristics:

CompoundPrimary Metabolism SiteExtent of MetabolismIdentified Metabolites
AtenololLiver fda.govmedicines.org.uktevauk.comnih.govmedsafe.govt.nzwikipedia.orgdrugbank.comdrugs.commims.comdrugbank.comnih.govontosight.aiMinimal (~5-10%) medsafe.govt.nzwikipedia.orgdrugbank.comnih.govontosight.aiHydroxylated derivative, Glucuronide conjugate medicines.org.ukmedsafe.govt.nzdrugbank.com
ChlorthalidoneLiver medscape.commims.comnih.govPartial medscape.comnih.govNot clearly identified inchem.orgmedscape.comnih.gov

Atenolol Metabolic Stability and Predominant Excretion as Unchanged Compound

Atenolol exhibits high metabolic stability with minimal biotransformation occurring in the liver. Approximately 5% of atenolol undergoes metabolism. wikipedia.orgdrugbank.comdrugs.comhres.cahres.ca The primary route of elimination for absorbed atenolol is renal excretion, with the majority of the drug being excreted unchanged in the urine. wikipedia.orgdrugbank.comdrugs.comhres.cahres.canih.govpatsnap.com Following intravenous administration, over 85% of the dose is excreted unchanged in the urine within 24 hours. wikipedia.orgdrugbank.comdrugs.comhres.cahres.ca When administered orally, about 40% to 50% of the dose is absorbed from the gastrointestinal tract, and this absorbed portion is primarily eliminated by the kidneys. The unabsorbed portion is excreted unchanged in the feces. wikipedia.orgdrugbank.comdrugs.comhres.cahres.ca

While minimal, two minor metabolites of atenolol have been identified: hydroxyatenolol (B565818) and atenolol glucuronide. wikipedia.orgdrugbank.comhres.cahres.ca These metabolites are produced in small quantities and are reported to have minimal or no significant pharmacological activity. wikipedia.orgdrugbank.comhres.cahres.ca They constitute a small percentage of the renally excreted dose, specifically 5-8% for hydroxyatenolol and 2% for atenolol glucuronide. drugbank.com This limited metabolism and high reliance on renal excretion distinguish atenolol from many other beta-blockers.

Chlorthalidone Metabolic Profile and Elimination Pathways

Chlorthalidone undergoes partial hepatic metabolism; however, metabolism and hepatic excretion via bile represent a minor elimination pathway. nih.govmedsafe.govt.nz The predominant route of elimination for chlorthalidone is renal excretion, with the major portion of an absorbed dose being excreted unchanged in the urine. nih.govmedsafe.govt.nzdrugbank.comwikipedia.orgrxlist.comdrugs.com Approximately 50% of the administered dose is excreted unmetabolized through the kidneys. drugbank.com While renal excretion is the primary pathway, nonrenal routes of elimination for chlorthalidone have not been fully elucidated. rxlist.comdrugs.com Studies indicate that within 120 hours of administration, approximately 70% of the dose is excreted in both urine and feces, primarily in its unchanged form. medsafe.govt.nz

Comparative Role of Cytochrome P450 Enzymes in Beta-Blocker Metabolism (General Principles applicable to Atenolol)

Cytochrome P450 (CYP) enzymes, particularly CYP2D6, play a significant role in the hepatic metabolism of many beta-blockers. aafp.orgdroracle.ainih.gov Lipophilic beta-blockers, such as propranolol (B1214883) and metoprolol (B1676517), are extensively metabolized by the liver and undergo considerable first-pass metabolism involving these enzymes. droracle.ai In contrast, hydrophilic beta-blockers like atenolol and nadolol (B74898) are characterized by limited hepatic metabolism and are predominantly eliminated unchanged by the kidneys. wikipedia.orgdrugbank.comhres.cahres.caaafp.orgdroracle.ainih.gov

Atenolol's minimal metabolism by the liver and CYP enzymes means it has a low potential for drug interactions mediated through the CYP system. wikipedia.orgdrugbank.com This is in contrast to beta-blockers that are heavily reliant on CYP metabolism. For instance, a study showed that cimetidine, a known CYP inhibitor, did not affect atenolol plasma levels, whereas it significantly increased levels of metoprolol and propranolol. wikipedia.org This highlights the distinct metabolic profile of atenolol compared to some other beta-blockers.

Elimination Kinetics and Half-Life Determination

The elimination kinetics and half-life are critical pharmacokinetic parameters that influence dosing frequency and steady-state concentrations of a drug.

The elimination half-life of atenolol is approximately 6 to 7 hours following oral administration, and the plasma half-life is reported to be around 7 to 9 hours. wikipedia.orgdrugbank.comdrugs.comhres.cahres.canih.govmedsafe.govt.nz This half-life remains consistent with chronic administration. wikipedia.orgdrugs.com

Chlorthalidone exhibits a significantly longer elimination half-life compared to atenolol, ranging from 40 to 60 hours, with an average around 50 hours. nih.govmedsafe.govt.nzdrugbank.comwikipedia.orgrxlist.comdrugs.comccjm.org This prolonged half-life contributes to its extended duration of action, which can last for up to 72 hours. nih.govwikipedia.orgdrugs.comccjm.org Similar to atenolol, the elimination half-life of chlorthalidone does not appear to be altered by chronic administration. medsafe.govt.nz

Here is a comparison of the elimination half-lives:

CompoundElimination Half-Life (approximate)
Atenolol6-9 hours
Chlorthalidone40-60 hours

Renal Clearance Mechanisms for Atenolol and Chlorthalidone

Both atenolol and chlorthalidone are primarily eliminated via the kidneys, although their specific renal clearance mechanisms differ.

Atenolol is eliminated by the kidneys through a combination of glomerular filtration and active tubular secretion. hres.cahres.canih.govpatsnap.com Organic cation transporters are known to play an essential role in the renal elimination of atenolol. nih.gov The renal clearance of atenolol has been estimated to be between 95 and 168 mL/min. drugbank.com

Chlorthalidone's renal excretion is also a pivotal pathway, with the majority of the drug excreted unchanged. nih.govmedsafe.govt.nzdrugbank.comwikipedia.orgrxlist.comdrugs.com It is excreted in the urine by proximal tubular secretion. oup.com Thiazide and thiazide-like diuretics, including chlorthalidone, are extensively bound to plasma proteins, which limits their filtration at the glomerulus. oup.com The mean renal plasma clearance of chlorthalidone is approximately 60 mL/min. medsafe.govt.nz

Pharmacokinetic Profiles in Specific Physiological States (e.g., Renal Impairment, Advanced Age)

Specific physiological states, such as renal impairment and advanced age, can significantly impact the pharmacokinetic profiles of atenolol and chlorthalidone.

Renal Impairment:

Renal function is a major determinant of atenolol elimination. In individuals with impaired renal function, the elimination of atenolol is slowed, with the elimination rate closely correlating with the glomerular filtration rate (GFR). wikipedia.orgmedsafe.govt.nz Significant accumulation of atenolol occurs when creatinine (B1669602) clearance falls below 35 mL/min/1.73m². wikipedia.orgdrugs.comhres.cahres.camedsafe.govt.nz In cases of severe renal impairment with a GFR below 10 mL/min, the elimination half-life of atenolol can increase substantially, potentially up to 36 hours. wikipedia.org

Chlorthalidone is also substantially excreted by the kidneys, and the risk of toxic reactions may be increased in patients with impaired renal function. rxlist.comfda.gov Diminished kidney function leads to reduced clearance and a prolonged elimination half-life of chlorthalidone. wikipedia.org While renal dysfunction affects chlorthalidone elimination, its strong affinity for erythrocyte carbonic anhydrase is considered a rate-limiting factor in its elimination from blood or plasma. medsafe.govt.nz It is important to note that thiazide and thiazide-like diuretics like chlorthalidone generally lose their diuretic efficacy when creatinine clearance is below 30 mL/min. medsafe.govt.nz

Chlorthalidone may cause a small, reversible increase in serum creatinine levels, particularly in patients with pre-existing kidney disease or the elderly. droracle.ai This increase is generally thought to reflect hemodynamic changes rather than direct kidney damage, although significant or persistent elevations warrant further medical evaluation. droracle.ai Some research suggests that chlorthalidone use might be associated with a higher risk of eGFR decline in older adults with varying degrees of kidney function compared to hydrochlorothiazide (B1673439). droracle.ai

Advanced Age:

Advanced age can influence the pharmacokinetics of both components. Elderly patients often exhibit higher plasma concentrations of atenolol and have lower total clearance values (approximately 50% lower) compared to younger individuals. drugs.com The elimination half-life of atenolol is also typically longer in the elderly. drugs.com This reduced clearance in older adults is consistent with the general pattern of decreased renal elimination of drugs with increasing age. drugs.com A study comparing young and elderly men demonstrated that elderly subjects had lower values for area under the plasma concentration-time curve and higher values for systemic and renal clearance, suggesting that age-related declines in renal function contribute to these pharmacokinetic differences. nih.gov

In elderly patients, the elimination of chlorthalidone is slower than in healthy younger adults, although its absorption characteristics are similar. medsafe.govt.nz Close medical monitoring is recommended when administering chlorthalidone to elderly patients due to their potential increased sensitivity to hypotensive effects and electrolyte imbalances, particularly potassium loss. medsafe.govt.nz

Pharmacokinetic Characteristics in Specific Populations

CompoundRenal ImpairmentAdvanced Age
AtenololElimination slowed; accumulation below CrCl 35 mL/min/1.73m²; half-life increases. wikipedia.orgdrugs.comhres.cahres.camedsafe.govt.nzHigher plasma levels; lower total clearance; longer half-life; related to age-related renal decline. drugs.comnih.gov
ChlorthalidoneClearance reduced; half-life prolonged; risk of toxic reactions increased; diuretic effect reduced below CrCl 30 mL/min. medsafe.govt.nzwikipedia.orgrxlist.comfda.govSlower elimination; similar absorption; potential increased sensitivity to effects. medsafe.govt.nz

Pharmacodynamic Interactions and Modulations Involving Tenoretic

Drug-Drug Interactions at the Molecular and Receptor Level

Interactions with Other Antihypertensive Agents: Calcium Channel Blockers, ACE Inhibitors, Angiotensin Receptor Blockers, and Vasodilators

The combination of Atenolol (B1665814) and Chlorthalidone (B1668885) in Tenoretic can interact with other antihypertensive agents, potentially leading to additive effects on blood pressure and heart rate.

Calcium Channel Blockers (CCBs): Concomitant use of beta-blockers like Atenolol and CCBs, particularly those with negative inotropic effects such as verapamil (B1683045) and diltiazem, can lead to additive reductions in heart rate, cardiac conduction, and cardiac contractility. This is particularly relevant in patients with pre-existing cardiac conditions like impaired ventricular function or conduction abnormalities, and may result in severe hypotension, bradycardia, and cardiac failure hres.cadrugs.commedscape.commedsafe.govt.nz. Dihydropyridine CCBs, such as nifedipine (B1678770) and amlodipine, primarily exert their effects on vascular smooth muscle causing vasodilation, though they can still increase the risk of hypotension when combined with Atenolol and Chlorthalidone hres.cadroracle.aidrugs.comgoodrx.come-jcpp.org. The proposed mechanisms for interactions between beta-blockers and CCBs include additive slowing in AV conduction, reduced cardiac contractility secondary to beta-blockade, and decreased peripheral vascular resistance secondary to calcium channel blockade drugs.comdrugs.comdrugs.com. Some CCBs may also inhibit the metabolism of hepatically metabolized beta-blockers, increasing their serum concentrations drugs.comdrugs.comdrugs.com. Calcium-containing products may decrease the effectiveness of CCBs by saturating calcium channels drugs.com.

ACE Inhibitors (ACEIs): The antihypertensive effect of ACE inhibitors can be potentiated by diuretics like Chlorthalidone due to increased plasma renin activity hres.cadrugs.com. Coadministration of ACE inhibitors and diuretics can lead to additive hypotensive effects and make hypotension and hypovolemia more likely drugs.comdrugs.comdrugs.comdrugs.com. ACE inhibitors may also cause renal insufficiency or acute renal failure in patients with sodium depletion drugs.comdrugs.com. While often combined, careful monitoring of blood pressure, electrolytes, and renal function is recommended drugs.com.

Angiotensin Receptor Blockers (ARBs): Similar to ACE inhibitors, ARBs can have additive hypotensive effects when combined with diuretics like Chlorthalidone. ARBs promote hyperkalemia through inhibition of angiotensin II-induced aldosterone (B195564) secretion, an effect that can be counteracted by the potassium-losing effect of Chlorthalidone drugs.comdrugs.com. However, the combination still necessitates monitoring of blood pressure and electrolytes.

Vasodilators: The combination of Atenolol/Chlorthalidone with antihypertensive peripheral vasodilators can result in a greater reduction in blood pressure than either drug alone hres.cadrugs.com. This additive effect is due to the complementary mechanisms of action, with Atenolol reducing cardiac output and Chlorthalidone and the vasodilator reducing peripheral vascular resistance hres.capatsnap.comdrugbank.com.

Interactions Affecting Cardiac Conduction and Rhythm: Antiarrhythmics, Central Alpha-Agonists

Interactions with medications affecting cardiac conduction and rhythm are primarily related to Atenolol's beta-blocking effects.

Antiarrhythmics: Class I antiarrhythmic drugs like disopyramide (B23233) can have potent negative inotropic and chronotropic effects, and their coadministration with beta-blockers can lead to severe bradycardia, asystole, and heart failure medscape.com. Amiodarone, another antiarrhythmic, also possesses negative chronotropic properties that can be additive to those of beta-blockers medscape.com. The risk of QT interval prolongation and arrhythmias (e.g., torsades de pointes) due to sotalol (B1662669) may be increased by potassium-depleting diuretics like Chlorthalidone drugs.com.

Central Alpha-Agonists: Coadministration of beta-blockers with central alpha-agonists like clonidine (B47849) can lead to synergistic pharmacodynamic effects resulting in marked AV block, bradycardia, and hypotension medscape.comdrugs.com. Conversely, antagonism of hypotensive effects has also been reported drugs.com. Abrupt withdrawal of clonidine while on a beta-blocker can lead to rebound hypertension due to increased catecholamine release and unopposed alpha-adrenergic effects medscape.comdrugs.com.

Interactions Affecting Electrolyte Balance and Renal Function with Other Diuretics

Chlorthalidone, a diuretic, can interact with other diuretics, primarily affecting electrolyte balance.

Other Diuretics: Combining Chlorthalidone with other diuretics can enhance the diuretic effect and increase the risk of electrolyte imbalances, particularly hypokalemia medscape.com. Loop diuretics, for example, also promote potassium excretion. Potassium-sparing diuretics, such as triamterene, may be combined with Chlorthalidone to counteract potassium loss aapharma.ca. Lithium generally should not be given with diuretics as they can reduce its renal clearance, increasing the risk of lithium toxicity medscape.com.

Interactions with Sympathomimetic Agents and Catecholamine Depletors

Interactions in this category involve the opposing effects of Atenolol on the sympathetic nervous system.

Sympathomimetic Agents: Atenolol, by blocking beta-adrenergic receptors, can antagonize the effects of sympathomimetic agents, particularly those that primarily act on beta receptors medscape.commedscape.com. This can lead to a diminished response to these agents. Thiazides like Chlorthalidone may decrease arterial responsiveness to norepinephrine (B1679862), although this is generally not sufficient to abolish the pressor effect hres.camedscape.com.

Catecholamine Depletors: Patients receiving catecholamine-depleting drugs, such as reserpine (B192253) or guanethidine, should be closely monitored when taking Atenolol because the added beta-adrenergic blocking action can produce an excessive reduction of sympathetic activity, potentially leading to hypotension and/or marked bradycardia hres.camedscape.com.

Pharmacokinetic-Pharmacodynamic Interactions with Biological Systems

Glucose Homeostasis Modulation by Chlorthalidone-Induced Insulin (B600854) Sensitivity Changes

Chlorthalidone, a thiazide-like diuretic, is known to influence glucose metabolism.

Chlorthalidone and Glucose Homeostasis: Thiazide and thiazide-like diuretics, including Chlorthalidone, are associated with adverse metabolic effects, particularly hyperglycemia nih.govgoodrx.comhres.cadrugs.com. The mechanistic underpinnings of these effects are not fully understood nih.gov. Possible mechanisms include chlorthalidone-induced hypokalemia, which can impair insulin secretion, as well as other theories involving increased visceral adiposity, hyperuricemia, decreased glucose metabolism, and pancreatic beta-cell hyperpolarization nih.gov. Chlorthalidone therapy may affect insulin needs in patients with diabetes, potentially requiring adjustments in the dosage of insulin or oral hypoglycemic agents nih.gov. While the exact mechanism of how chlorthalidone affects insulin sensitivity is still under investigation, the observed hyperglycemia suggests a potential reduction in insulin sensitivity or impaired glucose utilization.

Influence on Lipid Metabolism Parameters

The administration of this compound, a combination of atenolol and chlorthalidone, has been associated with effects on lipid metabolism parameters. Research indicates that antihypertensive therapies, including beta-blockers and thiazide diuretics, can interact with lipoprotein metabolism ahajournals.org.

Studies comparing fixed-dose combinations have provided insights into these effects. For instance, a study comparing fixed-dose valsartan/hydrochlorothiazide (B1673439) with atenolol/chlorthalidone observed differing impacts on lipid profiles in hypertensive patients gjournals.orggjournals.org. The atenolol/chlorthalidone combination was associated with an increase in LDL-cholesterol (LDL-C) and a reduction in HDL-cholesterol (HDL-C) gjournals.org. This effect on LDL-C and HDL-C was attributed potentially to the presence of atenolol, as beta-blockers are known to adversely affect lipid profiles gjournals.orgresearchgate.net. Thiazide diuretics, including chlorthalidone, have also been linked to alterations in lipid levels, such as increases in total cholesterol, LDL-C, and triglycerides in some studies, particularly at higher doses ahajournals.orgresearchgate.netnih.gov. However, some research suggests that chlorthalidone might be more favorable in terms of plasma lipid effects compared to hydrochlorothiazide gjournals.org.

Detailed research findings on the effects of atenolol and chlorthalidone on lipid profiles highlight that beta-blockers can increase triglycerides and very-low-density lipoprotein (VLDL)-cholesterol and potentially lower HDL levels researchgate.net. Thiazide-type diuretics may significantly increase LDL-C and/or VLDL-C fractions, while HDL-C is largely unchanged ahajournals.org. They can also elevate serum triglycerides in some cases ahajournals.org.

A study specifically investigating the effect of atenolol and the combination of atenolol and a thiazide diuretic on the lipid profile in hypertensive patients found that serum total cholesterol, triglycerides, VLDL-C, and LDL-C were significantly higher in patients treated with atenolol compared to a control group . The measurements of the lipid profile in the atenolol group were not significantly different from those in the combination-treated group of atenolol and a diuretic (Diuresam) . This suggests that while atenolol itself can significantly impact lipid parameters, the combination with a thiazide diuretic might not lead to a further significant increase in these specific lipid measurements in that context .

The observed changes in lipid parameters with thiazide-type diuretic-beta-blocker therapy tend towards increased triglycerides and lower HDL-C ahajournals.org. However, it has been noted that diuretic-induced increases in LDL-C were prevented or reversed by concomitant beta-blockade in some instances ahajournals.org.

The following table summarizes some observed effects on lipid parameters:

Lipid ParameterAtenolol Effect (Monotherapy)Thiazide Diuretic Effect (Monotherapy)Atenolol/Chlorthalidone Combination Effect (Observed in some studies)
Total CholesterolTendency to increase researchgate.netMay increase ahajournals.orgnih.govMinimal change observed in one study gjournals.org
TriglyceridesIncrease researchgate.netnih.govMay elevate ahajournals.orgnih.govIncreased in one study gjournals.org
LDL-CholesterolTendency to increase researchgate.netMay increase ahajournals.orgnih.govIncreased in one study gjournals.org
VLDL-CholesterolIncrease researchgate.netMay increase ahajournals.orgHigher in treated groups compared to control in one study
HDL-CholesterolMay decrease researchgate.netnih.govLargely unchanged ahajournals.orgReduced in one study gjournals.org

Note: This table summarizes findings from various studies and the effects can vary depending on the specific study design, patient population, and dosage.

Theoretical Impact on Thyroid and Parathyroid Function Markers

This compound's components, atenolol and chlorthalidone, can theoretically and in some cases, demonstrably influence markers of thyroid and parathyroid function.

Regarding thyroid function, beta-adrenergic blockade, such as that provided by atenolol, may mask certain clinical signs of hyperthyroidism, such as tachycardia nih.govnih.govmayoclinic.org. Abrupt withdrawal of beta-blockade in patients suspected of developing thyrotoxicosis should be monitored closely as it might precipitate a thyroid storm nih.govnih.gov. While some studies have investigated the effect of atenolol on thyroid hormone levels, the data are not always consistent. One study in hyperthyroid patients treated with atenolol observed a small but statistically significant fall in serum T4 levels, with no significant changes in serum T3 or rT3 concentrations nih.gov. This did not support the hypothesis that the beneficial clinical effects of beta-blockers in thyrotoxicosis are mediated by effects on the peripheral metabolism of thyroid hormones nih.gov. Other research on different beta-blockers has shown varied effects on TSH levels frontiersin.org. Thiazide diuretics, like chlorthalidone, may decrease serum protein-bound iodine (PBI) levels without signs of thyroid disturbance hres.cadrugs.comhres.ca. Clinicians should be aware of this effect when managing patients with thyroid disorders who are receiving thiazide therapy drugs.com.

Concerning parathyroid function, chlorthalidone, the diuretic component of this compound, decreases the renal excretion of calcium hres.canih.govnih.govhres.ca. During chronic administration of thiazide diuretics, pathologic changes in the parathyroid glands with hypercalcemia and hypophosphatemia have been reported in a few patients hres.canih.govnih.govdrugs.comhres.ca. These drugs should be discontinued (B1498344) before carrying out tests for parathyroid function hres.canih.govnih.govdrugs.comhres.ca. Thiazide diuretics may also enhance the responsiveness of bone and renal tubules to parathyroid hormone, and the concurrent use of large amounts of calcium or vitamin D with thiazides can potentially lead to excessively high plasma calcium levels drugs.com. While these changes in parathyroid function markers have been observed with prolonged thiazide therapy, the common complications of hyperparathyroidism, such as renal lithiasis, bone resorption, and peptic ulceration, have not been commonly seen hres.canih.govnih.govdrugs.comhres.ca. The secretion of parathyroid hormone (PTH) is partially regulated by circulating catecholamines nih.gov, and while beta-blockers affect catecholamine activity, the direct impact of atenolol on PTH secretion in the context of this compound is not as extensively documented as the effect of chlorthalidone on calcium excretion and its subsequent potential influence on parathyroid markers.

Endocrine SystemComponent(s) Primarily InvolvedObserved/Theoretical Impact on MarkersNotes
ThyroidAtenolol, ChlorthalidoneAtenolol may mask hyperthyroidism signs (tachycardia). nih.govnih.govmayoclinic.org Chlorthalidone may decrease serum PBI levels. hres.cadrugs.comhres.ca Varied effects on TSH and thyroid hormones observed with beta-blockers. nih.govfrontiersin.orgAbrupt withdrawal of beta-blockers should be monitored in patients with suspected thyrotoxicosis. nih.govnih.gov Awareness of PBI decrease with thiazides is important. drugs.com
ParathyroidChlorthalidoneDecreased renal calcium excretion. hres.canih.govnih.govhres.ca Potential for hypercalcemia and hypophosphatemia with prolonged use. hres.canih.govnih.govdrugs.comhres.ca May enhance responsiveness to PTH. drugs.comDiscontinuation before parathyroid function tests is recommended. hres.canih.govnih.govdrugs.comhres.ca Common complications of hyperparathyroidism not commonly seen. hres.canih.govnih.govdrugs.comhres.ca

Pharmacogenomic and Pharmacogenetic Considerations in Tenoretic Responsiveness

Genetic Polymorphisms Affecting Atenolol (B1665814) Metabolism and Response

Atenolol is characterized by its hydrophilic nature and is predominantly eliminated from the body unchanged via the kidneys. pharmgkb.orgwikipedia.orgmims.com Hepatic metabolism plays a minor role in Atenolol's elimination, accounting for only about 5% of its clearance. pharmgkb.orgwikipedia.orgmims.com This limited metabolism by liver enzymes distinguishes Atenolol from many other beta-blockers that undergo significant hepatic biotransformation.

Role of Specific Cytochrome P450 Isoenzymes (e.g., CYP2D6, CYP3A4) in Beta-Blocker Biotransformation and Their Polymorphisms

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes crucial for the metabolism of many drugs. Among these, CYP2D6 is a highly polymorphic enzyme responsible for metabolizing approximately 25% of currently prescribed drugs, including several beta-blockers such as metoprolol (B1676517) and carvedilol (B1668590). conicet.gov.artandfonline.commeded101.comresearchgate.netnih.govscielo.brmdpi.comresearchgate.net Genetic polymorphisms in the CYP2D6 gene can lead to significant variability in enzyme activity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. nih.govfarmaciajournal.com These variations can impact the plasma concentrations and, consequently, the therapeutic effects and adverse event profiles of drugs that are substrates of CYP2D6. nih.govfarmaciajournal.com

However, Atenolol largely avoids metabolism by CYP enzymes, including CYP2D6 and CYP3A4, which are significant for the metabolism of other beta-blockers and numerous other drugs. pharmgkb.orgconicet.gov.armeded101.commdpi.com Therefore, genetic polymorphisms in CYP2D6 and CYP3A4 are not considered primary determinants of Atenolol's metabolic clearance or a major factor in inter-individual variability in Atenolol response. While CYP2D6 may metabolize a small portion of Atenolol, its contribution is minimal compared to renal excretion of the unchanged drug. drugbank.com

Genetic Variations in Drug Transporters and Their Influence on Atenolol Disposition

Despite limited hepatic metabolism, the disposition of Atenolol, being a hydrophilic molecule, can be influenced by drug transporters. pharmgkb.orgmdpi.com In vitro studies have indicated the involvement of several transporters in Atenolol's pharmacokinetics. Organic anion transporting polypeptides (OATPs), specifically OATP1A2 (encoded by SLCO1A2) and OATP2B1 (encoded by SLCO2B1), appear to play a role in the intestinal uptake of Atenolol. pharmgkb.orgmdpi.com The efflux transporter ABCB1 (also known as P-glycoprotein or P-gp) is also suggested to be a substrate for Atenolol in intestinal cells, potentially affecting its absorption. pharmgkb.org

For renal handling, studies suggest that organic cation transporter 2 (OCT2, encoded by SLC22A2) may be involved in renal uptake, while multidrug and toxin extrusion proteins (MATE1 and MATE2-K, encoded by SLC47A1 and SLC47A2) might mediate tubular secretion. pharmgkb.org Organic cation transporter 1 (OCT1, encoded by SLC22A1) has also been implicated in Atenolol transport. pharmgkb.orgmdpi.com

Genetic variations in the genes encoding these transporters (ABCB1, SLCO1A2, SLCO2B1, SLC22A1, SLC22A2, SLC47A1, SLC47A2) have been identified and are known to affect the disposition of various drug substrates. mdpi.commdpi.comresearchgate.net However, there is currently a limited amount of clinical data specifically demonstrating a strong association between genetic polymorphisms in these transporters and significant variability in Atenolol systemic exposure or clinical response. mdpi.com Research in this area is ongoing to fully elucidate the impact of transporter genetic variations on Atenolol disposition and response.

Genetic Factors Influencing Chlorthalidone (B1668885) Pharmacodynamics and Electrolyte Balance

Chlorthalidone, a sulfonamide-derived diuretic, exerts its effect primarily in the distal convoluted tubule of the nephron by inhibiting the reabsorption of sodium and chloride ions. mims.comgoodrx.comnih.gov This action leads to increased delivery of sodium and water to the collecting tubules, promoting diuresis and the excretion of potassium and hydrogen ions. mims.comgoodrx.comnih.gov A well-known consequence of this mechanism is the potential for electrolyte imbalances, particularly hypokalemia. goodrx.comnih.govsinglecare.com

Genetic factors can influence the pharmacodynamics of chlorthalidone and an individual's susceptibility to electrolyte disturbances. While specific genetic polymorphisms directly affecting the function of the sodium-chloride symporter (the primary target of chlorthalidone) and their clinical impact on chlorthalidone response are areas of ongoing research, broader genetic influences on electrolyte balance and blood pressure regulation are being investigated.

Studies have explored genetic associations with response to thiazide diuretics, including chlorthalidone. For instance, single nucleotide polymorphisms (SNPs) within the HMGCS gene have been associated with elevated blood glucose levels following treatment with thiazide diuretics like chlorthalidone and hydrochlorothiazide (B1673439). mdpi.com Polymorphisms in genes such as ACE and ADD1, involved in blood pressure regulation and ion transport, have been shown to affect blood pressure responses to hydrochlorothiazide, suggesting potential relevance for chlorthalidone as well due to their similar mechanisms of action within the thiazide diuretic class. mdpi.comdovepress.com

Furthermore, observed differences in the incidence of severe hypokalemia with chlorthalidone treatment between different racial groups, such as African Americans and European Americans, suggest underlying genetic predispositions influencing electrolyte response. nih.gov A study identified that carriers of the minor C allele of the T2238C polymorphism in the NPPA gene showed more significant reductions in blood pressure when treated with chlorthalidone compared to other antihypertensive agents. nih.gov

These findings highlight that genetic variations can influence not only the blood pressure lowering effect of chlorthalidone but also the propensity for associated metabolic and electrolyte changes.

Implications for Personalized Pharmacotherapy Research and Stratification

The growing understanding of how genetic variations influence the pharmacokinetics and pharmacodynamics of Atenolol and Chlorthalidone has significant implications for the future of personalized pharmacotherapy in hypertension. While Atenolol's limited metabolism reduces the impact of highly polymorphic CYP enzymes like CYP2D6 on its disposition, genetic variations in drug transporters may still play a role in individual responses. For Chlorthalidone, genetic factors appear to influence both blood pressure lowering efficacy and the risk of electrolyte imbalances.

Pharmacogenomic research aims to identify genetic markers that can predict an individual's response to a specific medication, allowing for more informed treatment selection and potentially dose adjustments. researchgate.netnih.govbpac.org.nzscispace.com Although the routine clinical application of pharmacogenomic testing for guiding Tenoretic therapy is not yet widespread, ongoing research is identifying genetic variants associated with differential responses to its components.

Identifying patients who are genetically predisposed to a suboptimal response to Atenolol (e.g., due to transporter variations affecting exposure) or to increased risk of hypokalemia with Chlorthalidone could allow for stratification of patients and selection of alternative antihypertensive therapies or more proactive monitoring and management of side effects. nih.govnih.gov

Mechanisms of Attenuated Pharmacological Responsiveness and Resistance

Molecular and Cellular Mechanisms of Beta-Adrenergic Receptor Tolerance or Downregulation

Chronic exposure to beta-adrenergic receptor antagonists like atenolol (B1665814) can lead to a phenomenon known as beta-adrenergic receptor (β-AR) tolerance or downregulation. β-ARs are G protein-coupled receptors (GPCRs). Prolonged agonist or antagonist exposure can trigger a cascade of events leading to a diminished response. Key molecular mechanisms include receptor phosphorylation, internalization, and decreased receptor synthesis.

Initially, β-AR stimulation or blockade can lead to phosphorylation of the receptor by kinases such as β-adrenergic receptor kinase (βARK) and protein kinase A (PKA). Phosphorylation can uncouple the receptor from its stimulatory G protein (Gs), reducing downstream signaling. Following phosphorylation, β-ARs can be internalized into intracellular vesicles, removing them from the cell surface and thus reducing the number of receptors available to bind the drug or endogenous catecholamines. With chronic exposure, there can be a decrease in the total number of β-ARs synthesized, further contributing to a reduction in receptor density on the cell surface. These combined molecular and cellular changes result in a blunted response to beta-blockade over time.

Diuretic Resistance at the Nephron Level: Theoretical Frameworks

Diuretic resistance, particularly to thiazide-like diuretics such as chlorthalidone (B1668885), involves several theoretical frameworks centered on compensatory mechanisms within the nephron. Chlorthalidone primarily acts by inhibiting the sodium-chloride symporter (NCC) in the distal convoluted tubule (DCT), reducing sodium and chloride reabsorption and promoting their excretion along with water nih.govpatsnap.com.

One key mechanism of resistance is hypertrophy and hyperplasia of the epithelial cells in the DCT and collecting duct. Chronic exposure to diuretics increases the sodium load delivered to these downstream segments, leading to adaptive changes that enhance sodium reabsorption via other transporters, such as the epithelial sodium channel (ENaC) in the collecting duct mdpi.comahajournals.orgahajournals.org. This increased reabsorption in segments not targeted by chlorthalidone can partially or fully offset the initial diuretic effect.

Another theoretical framework involves increased sodium reabsorption in more proximal segments of the nephron, such as the proximal tubule or loop of Henle. While chlorthalidone acts distally, conditions leading to diuretic resistance, such as reduced effective circulating volume, can stimulate increased sodium and water reabsorption in these upstream segments, thereby limiting the amount of filtrate delivered to the DCT and reducing the efficacy of chlorthalidone ahajournals.orgahajournals.org.

Furthermore, the activation of the renin-angiotensin-aldosterone system (RAAS) can contribute to diuretic resistance. Aldosterone (B195564), stimulated by RAAS activation, increases ENaC activity in the collecting duct, promoting sodium reabsorption and potassium excretion, counteracting the effects of chlorthalidone ahajournals.orgahajournals.org.

Systemic Physiological Factors Contributing to Suboptimal Antihypertensive Response

Beyond specific receptor or transporter adaptations, systemic physiological factors can significantly contribute to suboptimal antihypertensive responses to Tenoretic.

Endogenous Compensatory Mechanisms in Cardiovascular Regulation

The body possesses robust compensatory mechanisms to maintain blood pressure homeostasis. Inhibition of the sympathetic nervous system by atenolol and reduction of plasma volume by chlorthalidone can trigger counter-regulatory responses. Activation of the RAAS is a prominent mechanism, leading to increased levels of angiotensin II and aldosterone. Angiotensin II is a potent vasoconstrictor and stimulates aldosterone release, which promotes sodium and water retention, counteracting the effects of both atenolol and chlorthalidone nih.govahajournals.orgahajournals.org. Increased sympathetic nervous system activity, despite atenolol's presence (especially with non-selective beta-blockers or at higher doses where beta-1 selectivity is reduced), can also contribute to resistance through vasoconstriction and increased heart rate and contractility drugs.com.

Impact of Specific Pathophysiological States on Drug Action (e.g., Impaired Renal Function, Hepatic Dysfunction, Bronchospastic Conditions)

Specific pathophysiological states can significantly impact the pharmacokinetics and pharmacodynamics of atenolol and chlorthalidone, leading to attenuated responses.

Impaired Renal Function: Both atenolol and chlorthalidone are primarily eliminated by the kidneys nih.govfda.govdrugs.com. In patients with impaired renal function, the clearance of both drugs is reduced, potentially leading to accumulation fda.govdrugs.comhres.ca. While this might seem to enhance efficacy, severely impaired renal function significantly reduces the delivery of chlorthalidone to its site of action in the DCT, rendering it less effective as a diuretic nih.govdrugs.com. Furthermore, renal impairment is often associated with volume overload and increased RAAS activation, contributing to diuretic resistance ccjm.org. Cumulative effects of thiazides may develop with impaired renal function. fda.govhres.camedscape.com

Hepatic Dysfunction: While atenolol undergoes minimal hepatic metabolism, chlorthalidone is partially metabolized in the liver nih.govwikipedia.orgmims.commims.com. Severe hepatic dysfunction can affect the metabolism and elimination of chlorthalidone, potentially leading to altered drug levels nih.govdrugs.comnovitiumpharma.com. Additionally, liver disease, particularly cirrhosis, is often associated with altered fluid balance and RAAS activation, contributing to diuretic resistance drugs.com.

Bronchospastic Conditions: Atenolol is a beta-1 selective beta-blocker, primarily targeting receptors in the heart. However, this selectivity is not absolute, particularly at higher doses, and it can still exert effects on beta-2 receptors in the bronchial smooth muscle, potentially leading to bronchoconstriction drugs.comwikipedia.orgmedcentral.com. In patients with bronchospastic conditions like asthma or COPD, this effect can attenuate the desired cardiovascular effects or preclude the use of adequate doses, contributing to suboptimal blood pressure control medcentral.commedsafe.govt.nznps.org.auahajournals.org.

Theoretical Aspects of Refractory Angina and Hypertension from a Pharmacological Standpoint

Refractory angina and hypertension are conditions where blood pressure or anginal symptoms remain uncontrolled despite optimal medical therapy, often including agents like those in this compound nih.govijcdw.org. From a pharmacological standpoint, resistance in these conditions can be theoretically linked to the mechanisms of attenuated responsiveness discussed earlier.

In refractory hypertension, the inability to achieve target blood pressure despite a combination of antihypertensive agents, including a diuretic, is a defining characteristic ccjm.orgclevelandclinic.org. The diuretic resistance mechanisms at the nephron level, coupled with systemic compensatory mechanisms like persistent RAAS and sympathetic nervous system activation, play a crucial role nih.govahajournals.org. Volume expansion, often due to inadequate diuretic response or high salt intake, is a significant contributor to resistant hypertension ahajournals.orgahajournals.orgccjm.org.

For refractory angina, while beta-blockers like atenolol are first-line therapy due to their ability to reduce myocardial oxygen demand by decreasing heart rate and contractility, resistance can occur ijcdw.orgjacc.org. This might be related to the molecular mechanisms of beta-adrenergic receptor downregulation or the presence of underlying pathophysiological conditions that limit the effectiveness or tolerability of beta-blockade nih.gov. Furthermore, mechanisms independent of beta-blockade, such as endothelial dysfunction, microvascular disease, or increased myocardial oxygen demand not fully addressed by rate and contractility control, can contribute to persistent anginal symptoms ijcdw.org.

Comparative Pharmacological Analyses and Analogues

Comparative Receptor Selectivity and Affinity of Atenolol (B1665814) Analogues within the Beta-Blocker Class

Beta-blockers are a class of drugs that competitively antagonize the effects of catecholamines at beta-adrenergic receptors. These receptors are classified into subtypes, primarily β1, β2, and β3. Atenolol is characterized as a cardioselective beta-blocker, demonstrating a preferential affinity for β1-adrenergic receptors, which are predominantly located in the heart. wikipedia.orgnih.govmims.comdrugbank.comnih.govfda.gov This selectivity is not absolute and can diminish at higher doses, where atenolol may also block β2-adrenergic receptors located in tissues such as the bronchi and vascular musculature. mims.comdrugbank.comfda.gov

The selectivity of beta-blockers for β1 versus β2 receptors varies among different agents. For example, non-selective beta-blockers like propranolol (B1214883) block both β1 and β2 receptors with similar affinity. researchgate.netbpac.org.nz In contrast, cardioselective beta-blockers such as atenolol, metoprolol (B1676517), and bisoprolol (B1195378) exhibit a greater affinity for β1 receptors. researchgate.netbpac.org.nz Studies have investigated the quantitative differences in receptor affinity and selectivity among these analogues. For instance, one study indicated that propranolol blocks β1 and β2 receptors at a ratio of 1:2, while atenolol affects them at a ratio of 35:1, suggesting a significantly higher β1 selectivity for atenolol compared to propranolol. researchgate.net Another study comparing atenolol and metoprolol found that while metoprolol had a higher β1-adrenoceptor affinity (about 6-7 times higher), the β1-adrenoceptor selectivity was similar for both drugs, around 30-fold, when studied in various tissues. nih.gov Bisoprolol is reported to be even more cardioselective than metoprolol and atenolol. researchgate.netbpac.org.nz

Here is a table summarizing the comparative receptor selectivity of some beta-blockers:

Beta-BlockerSelectivity Profileβ1:β2 Selectivity Ratio (Example Data)Lipophilicity
AtenololCardioselective (β1)~35:1 researchgate.net, ~30-fold nih.govHydrophilic
PropranololNon-selective (β1 and β2)~1:2 researchgate.netLipophilic
MetoprololCardioselective (β1)~30-fold nih.govLipophilic
BisoprololCardioselective (β1)~75-fold researchgate.net, >100-fold derangedphysiology.comModerate
Carvedilol (B1668590)Non-selective (β1, β2, α1)-Lipophilic
LabetalolNon-selective (α1, β1, β2)-Lipophilic

Note: Selectivity ratios can vary depending on the experimental conditions and the specific study.

Structure-Activity Relationship (SAR) Studies of Beta-Blockers and Diuretics Relevant to Tenoretic's Components

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound influence its pharmacological activity. For beta-blockers, including atenolol, the core structure typically involves an aryl or heteroaryl group linked to an ethanolamine (B43304) or oxypropanolamine side chain. oup.comslideshare.net

Key structural features influencing beta-blocker activity and selectivity include:

Aryl/Heteroaryl Group: The nature and substitution pattern of this group affect receptor affinity and selectivity. For cardioselective beta-blockers like atenolol, a para-substitution on the phenyl ring is often observed. derangedphysiology.com

Oxypropanolamine Side Chain: The presence of a hydroxyl group and a secondary amine in this chain is crucial for binding to the beta-adrenergic receptor. oup.com The stereochemistry at the beta-carbon (resulting in S- and R-enantiomers) is particularly important, with the S-enantiomer typically possessing most of the beta-blocking activity. oup.comslideshare.nethres.ca

Substituent on the Amino Group: Modifications to the substituent on the secondary amine can influence receptor selectivity and pharmacokinetic properties. oup.com

Atenolol's structure, (RS)-2-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide, features a phenylacetamide group with an oxypropanolamine chain containing an isopropylamine (B41738) substituent. wikipedia.orgnih.govfishersci.ca The para-substitution of the acetamide (B32628) group on the phenyl ring contributes to its cardioselectivity. derangedphysiology.com SAR studies suggest that increasing the chain length of the side chain can prevent appropriate binding to the receptor. gpatindia.com

Chlorthalidone (B1668885), the diuretic component of this compound, is a sulfonamide-derived diuretic classified as a thiazide-like diuretic. nih.govmims.comgoodrx.comcvpharmacology.comahajournals.org While chemically distinct from thiazide diuretics like hydrochlorothiazide (B1673439), it shares a similar mechanism of action, primarily inhibiting the Na+/Cl− symporter in the distal convoluted tubule of the kidney. nih.govmims.comgoodrx.comresearchgate.net

SAR studies for diuretics, particularly thiazides and thiazide-like agents, highlight the importance of the sulfonamide group for activity. mlsu.ac.in Key structural features influencing diuretic activity include:

Sulfonamide Group: An unsubstituted sulfonamide group is generally essential for diuretic activity. mlsu.ac.in

Aromatic Ring: The sulfonamide group must be attached to an aromatic ring. mlsu.ac.in

Substitutions: Substitutions at various positions on the aromatic ring and the heterocyclic ring (in the case of thiazides and thiazide-like diuretics) can modulate potency and duration of action. For example, substitution at position 6 with halogens like chlorine can yield highly active compounds. mlsu.ac.in

Pharmacological Distinctions of this compound from Other Antihypertensive Drug Classes and their Combinations

This compound combines a beta-blocker (atenolol) and a diuretic (chlorthalidone). This combination leverages two distinct mechanisms to lower blood pressure. Atenolol reduces heart rate and myocardial contractility by blocking β1-adrenergic receptors, leading to decreased cardiac output. wikipedia.orgmims.comdrugbank.comnih.govfda.gov Chlorthalidone reduces blood pressure by increasing the excretion of sodium and water by the kidneys, primarily through inhibiting the Na+/Cl− symporter in the distal convoluted tubule, which leads to a reduction in plasma and extracellular fluid volume and, over time, a decrease in peripheral vascular resistance. nih.govmims.comgoodrx.comcvpharmacology.comresearchgate.net The combination of these two agents in this compound provides additive antihypertensive effects. fda.govhres.canih.gov

This dual mechanism distinguishes this compound from monotherapy with either a beta-blocker or a diuretic. It also differs pharmacologically from other classes of antihypertensive drugs and their combinations:

Calcium Channel Blockers (CCBs): CCBs lower blood pressure by blocking calcium channels, leading to vasodilation and sometimes reduced heart rate. Combinations of beta-blockers and CCBs (particularly non-dihydropyridine CCBs) can have additive effects on heart rate and conduction, requiring careful monitoring. medscape.com Combinations of CCBs with ACE inhibitors or ARBs are also used. goodrx.com

Renin-Angiotensin-Aldosterone System (RAAS) Inhibitors (ACE Inhibitors and Angiotensin II Receptor Blockers - ARBs): These drugs lower blood pressure by interfering with the RAAS, leading to vasodilation and reduced aldosterone (B195564) secretion. Combinations of RAAS inhibitors with diuretics are common. goodrx.com The mechanism of action of RAAS inhibitors is fundamentally different from that of beta-blockers and diuretics.

Alpha-Blockers: Alpha-blockers reduce blood pressure by blocking alpha-adrenergic receptors, leading to vasodilation. Some beta-blockers, like carvedilol and labetalol, also possess alpha-blocking activity. bpac.org.nzhse.ie

Other Combination Therapies: Numerous other fixed-dose combinations exist, pairing different classes of antihypertensive agents such as ACE inhibitors with CCBs, ARBs with CCBs, or ARBs with diuretics. goodrx.com Each combination offers a unique pharmacological profile based on the mechanisms of its components.

This compound's specific combination of a cardioselective beta-blocker and a thiazide-like diuretic provides a particular set of pharmacological effects. While effective in lowering blood pressure, the combination of a beta-blocker and a thiazide diuretic has been associated with potential effects on glucose metabolism, which distinguishes it from combinations involving agents like ACE inhibitors or ARBs with CCBs. oup.com Studies comparing this compound (atenolol/chlorthalidone) with other combinations, such as verapamil (B1683045) SR/trandolapril (a CCB/ACE inhibitor combination), have shown differences in their impact on metabolic parameters like HbA1c, even when achieving similar blood pressure reductions. oup.com

The fixed-dose nature of this compound means that the ratio of atenolol to chlorthalidone is predetermined. This can be convenient for patients whose individual dosage requirements match the fixed ratio, but it may limit flexibility in dose adjustment compared to administering the components separately. hres.cagoodrx.com

Q & A

Basic: What are the key pharmacological considerations when studying the atenolol and chlorthalidone combination in Tenoretic?

Answer:
Researchers should focus on pharmacokinetic interactions (e.g., absorption rates, bioavailability) and pharmacodynamic synergies (e.g., additive antihypertensive effects). Methodologies include:

  • In vitro assays to assess receptor binding affinity (e.g., β1-adrenergic receptors for atenolol).
  • Clinical trials measuring blood pressure reduction and electrolyte imbalances (chlorthalidone’s diuretic effect) .
  • Dose-response studies to optimize the ratio of atenolol (50–100 mg) to chlorthalidone (12.5–25 mg) .

Advanced: How can experimental designs resolve contradictions in this compound’s efficacy across demographic subgroups?

Answer:
Contradictions may arise from genetic variability (e.g., CYP2D6 polymorphisms affecting atenolol metabolism). Strategies include:

  • Stratified randomization in clinical trials to ensure balanced representation of subgroups (age, ethnicity).
  • Meta-regression of existing studies to identify confounding variables (e.g., comorbidities, concurrent medications) .
  • Pharmacogenomic profiling to correlate efficacy with genetic markers .

Basic: What statistical methods are appropriate for analyzing longitudinal data from this compound trials?

Answer:

  • Mixed-effects models to account for individual variability in repeated measurements (e.g., blood pressure over 12 weeks).
  • Survival analysis for time-to-event outcomes (e.g., cardiovascular events).
  • ANCOVA to adjust for baseline covariates (e.g., initial blood pressure) .

Advanced: How to address ethical challenges in human trials evaluating this compound’s long-term renal effects?

Answer:

  • Informed consent protocols must detail risks of hypokalemia (chlorthalidone) and bradycardia (atenolol).
  • Data safety monitoring boards (DSMBs) for interim analyses to halt trials if adverse events exceed thresholds .
  • Post-marketing surveillance using databases like FAERS to track real-world renal outcomes .

Basic: What methodologies mitigate confounding variables in observational studies of this compound?

Answer:

  • Propensity score matching to balance cohorts (e.g., age, comorbidities).
  • Sensitivity analyses to test robustness against unmeasured confounders.
  • Instrumental variable analysis for non-randomized data .

Advanced: How to integrate computational models with clinical data for this compound’s mechanism of action?

Answer:

  • Physiologically based pharmacokinetic (PBPK) modeling to simulate drug distribution.
  • Machine learning to identify predictors of treatment response (e.g., sodium intake’s impact on chlorthalidone).
  • Network pharmacology to map interactions between atenolol and renin-angiotensin pathways .

Basic: What are the best practices for validating this compound’s bioavailability in bioequivalence studies?

Answer:

  • Crossover designs with washout periods to minimize carryover effects.
  • LC-MS/MS for precise plasma concentration measurements.
  • 90% confidence intervals for AUC and Cmax ratios (0.80–1.25) per FDA guidelines .

Advanced: How to design translational research bridging this compound’s preclinical and clinical findings?

Answer:

  • Biomarker validation (e.g., NT-proBNP for cardiac strain) in animal models and human trials.
  • Reverse translational studies using EHR data to refine preclinical hypotheses.
  • Omics integration (proteomics, metabolomics) to elucidate off-target effects .

Basic: What quality control measures ensure reproducibility in this compound formulation analysis?

Answer:

  • HPLC purity testing for active pharmaceutical ingredients (APIs).
  • Dissolution profiling under simulated physiological conditions (pH 1.2–6.8).
  • Stability studies under ICH guidelines (25°C/60% RH for 24 months) .

Advanced: How can meta-analyses reconcile conflicting data on this compound’s cardiovascular outcomes?

Answer:

  • PRISMA-guided systematic reviews to minimize selection bias.
  • Cumulative meta-analysis to assess evidence evolution over time.
  • Subgroup analysis by dosage, patient age, and follow-up duration .

Methodological Tables for this compound Research

Research Phase Key Methodologies References
PreclinicalPBPK modeling, receptor binding assays
Clinical TrialsStratified randomization, ANCOVA
Data AnalysisMixed-effects models, meta-regression
Ethical ComplianceDSMBs, FAERS surveillance

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。